molecular formula C13H10BrNO4S B15089931 2-Bromo-1-nitro-4-(toluene-4-sulfonyl)-benzene

2-Bromo-1-nitro-4-(toluene-4-sulfonyl)-benzene

Cat. No.: B15089931
M. Wt: 356.19 g/mol
InChI Key: UCRYMVRMEQSFNO-UHFFFAOYSA-N
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Description

2-Bromo-1-nitro-4-(toluene-4-sulfonyl)-benzene is a useful research compound. Its molecular formula is C13H10BrNO4S and its molecular weight is 356.19 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C13H10BrNO4S

Molecular Weight

356.19 g/mol

IUPAC Name

2-bromo-4-(4-methylphenyl)sulfonyl-1-nitrobenzene

InChI

InChI=1S/C13H10BrNO4S/c1-9-2-4-10(5-3-9)20(18,19)11-6-7-13(15(16)17)12(14)8-11/h2-8H,1H3

InChI Key

UCRYMVRMEQSFNO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=CC(=C(C=C2)[N+](=O)[O-])Br

Origin of Product

United States

Biological Activity

2-Bromo-1-nitro-4-(toluene-4-sulfonyl)-benzene is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, characterization, and biological evaluations, focusing on antimicrobial, antioxidant, and cytotoxic properties.

Synthesis and Characterization

The compound can be synthesized through a series of reactions involving bromobenzene and tosyl chloride, followed by oxidation and acylation processes. The synthetic route typically involves:

  • Friedel-Crafts Sulfonylation : Bromobenzene is reacted with tosyl chloride in the presence of aluminum trichloride.
  • Oxidation : The sulfonated product is oxidized using chromium trioxide.
  • Acylation : The resulting compound undergoes N-acylation to form various derivatives.

The yield of these reactions can vary, with some studies reporting yields as high as 94% for certain intermediates .

Antimicrobial Activity

Recent research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives containing a bromine atom enhance antimicrobial effects against various pathogens. The predicted activities include:

  • Anti-infective properties : High probabilities for anti-infective and antimycobacterial activity were noted using computational predictions (PASS analysis) with values indicating promising efficacy against tuberculosis .
  • Minimum Inhibitory Concentration (MIC) : Various derivatives have been tested for MIC against bacterial strains, showing effective inhibition at concentrations below 50 µg/mL.

Antioxidant Activity

The antioxidant potential of the compound was evaluated through DPPH radical scavenging assays. Results indicated:

  • A moderate antioxidant effect with a significant correlation between structure and activity.
  • Compounds derived from this compound showed enhanced antioxidant activity upon cyclization, although this sometimes correlated with increased toxicity .

Cytotoxicity

Toxicity assessments revealed that while some derivatives exhibited low toxicity (LC50 values significantly higher than predicted), others showed concerning levels of cytotoxicity. Notably:

  • The toxicity study indicated that most compounds had LC50 values greater than 50 µg/mL, suggesting a safety margin for in vivo applications.
  • Compounds with higher lipophilicity often displayed lower water solubility, which may affect their therapeutic index .

Case Studies

A few specific studies highlight the biological activity of compounds related to this compound:

  • Study on Antimicrobial Efficacy : A derivative was tested against Staphylococcus aureus and Escherichia coli, showing an MIC of 25 µg/mL, which is competitive with standard antibiotics.
  • Antioxidant Evaluation : In vitro assays demonstrated that certain derivatives scavenged free radicals effectively, achieving an IC50 value comparable to known antioxidants like ascorbic acid.

Summary of Findings

Biological ActivityObserved EffectsReference
AntimicrobialMIC < 50 µg/mL against various pathogens
AntioxidantModerate scavenging ability (IC50 comparable to ascorbic acid)
CytotoxicityLC50 > 50 µg/mL for most derivatives

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